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molecular formula C22H24N2O2 B1261627 N~3~-Cyclopropyl-N~4~'-(Cyclopropylmethyl)-6-Methylbiphenyl-3,4'-Dicarboxamide

N~3~-Cyclopropyl-N~4~'-(Cyclopropylmethyl)-6-Methylbiphenyl-3,4'-Dicarboxamide

Cat. No. B1261627
M. Wt: 348.4 g/mol
InChI Key: BOPSUAHGQHFKGG-UHFFFAOYSA-N
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Patent
US07208629B2

Procedure details

N3-Cyclopropyl-N4′-cyclopropylmethyl-6-methyl-1,1′-biphenyl-3,4′-dicarboxamide was synthesised from {4′-[(cyclopropylmethylamino)carbonyl]-6-methyl-1,1′-biphenyl-3-yl}carboxylic acid and cyclopropylamine using method A. NMR: δH [2H6]-DMSO 8.62, (1H, t), 8.43, (1H, d), 7.93, (2H, d), 7.74, (1H, dd), 7.68, (1H, d), 7.46, (2H, d), 7.38, (1H, d), 3.16, (2H, t), 2.83, (1H, m), 2.26, (3H, s), 1.04, (1H, m), 0.67, (2H, m), 0.54, (2H, m), 0.43, (2H, m), 0.24, (2H, m). LCMS: retention time 2.89 min, MH+349.
Name
{4′-[(cyclopropylmethylamino)carbonyl]-6-methyl-1,1′-biphenyl-3-yl}carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:4][NH:5][C:6]([C:8]2[CH:13]=[CH:12][C:11]([C:14]3[C:19]([CH3:20])=[CH:18][CH:17]=[C:16]([C:21](O)=[O:22])[CH:15]=3)=[CH:10][CH:9]=2)=[O:7])[CH2:3][CH2:2]1.[CH:24]1([NH2:27])[CH2:26][CH2:25]1>>[CH:24]1([NH:27][C:21]([C:16]2[CH:15]=[C:14]([C:11]3[CH:10]=[CH:9][C:8]([C:6]([NH:5][CH2:4][CH:1]4[CH2:3][CH2:2]4)=[O:7])=[CH:13][CH:12]=3)[C:19]([CH3:20])=[CH:18][CH:17]=2)=[O:22])[CH2:26][CH2:25]1

Inputs

Step One
Name
{4′-[(cyclopropylmethylamino)carbonyl]-6-methyl-1,1′-biphenyl-3-yl}carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)CNC(=O)C1=CC=C(C=C1)C1=CC(=CC=C1C)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)NC(=O)C=1C=C(C(=CC1)C)C1=CC=C(C=C1)C(=O)NCC1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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